6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪
描述
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound that has been patented by Pfizer Inc . It is an inhibitor of PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . The compound is used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Molecular Structure Analysis
The empirical formula of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is C7H8N2O3 . Its molecular weight is 168.15 .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C7H8N2O3 and its molecular weight is 168.15 .科学研究应用
合成和结构分析
- 一种高效的 6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪衍生物合成方法已被开发出来,显示了以良好的收率创建此类中新化合物的潜力。该过程涉及在酸性介质中 1,5-二醇中间体的脱水通过分子内醚化 (R. Abonía 等,2010)。
- 对各种 6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪衍生物进行了结构分析,揭示了这些化合物中不同的分子间氢键模式和分子构象 (Juan C Castillo 等,2009)。
生物活性与应用
- 6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪衍生物已被确认为磷酸二酯酶 4B (PDE-4B) 的选择性抑制剂,表明它们在治疗中枢神经系统、代谢、自身免疫和炎症性疾病方面的潜力 (A. Abdel-Magid, 2017)。
- 一项关于吡唑并[5,1-b][1,3]恶嗪衍生物的研究揭示了它们作为合成构件的用途多样性,扩大了为生物筛选创建新型杂环化合物的可能性 (Belem Avila 等,2011)。
- 某些吡唑并[5,1-b][1,3]恶嗪衍生物已显示出显着的生物学应用,例如抗癌、抗结核、抗炎、抗菌和抗真菌活性,还抑制 COX-1 和 COX-2 酶 (K. Dawood 等,2020)。
药物开发
- 6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪的新型衍生物已被合成并评估其抗炎、镇痛和抗菌活性,作为 PDE-4 抑制剂显示出有希望的结果 (V. Srivastava & Surya P. Singh, 2020)。
- 在神经保护的背景下,结构上与依达拉奉相关的 2-甲基-5H-苯并[d]吡唑并[5,1-b][1,3]恶嗪-5-亚胺对氧化应激表现出更强的抑制作用,并在急性缺血性损伤中增强神经保护 (Huanyu Ni 等,2018)。
作用机制
Target of Action
The primary target of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is the phosphodiesterase 4B (PDE4B) isozyme . PDE4B is an intracellular enzyme that plays a crucial role in regulating intracellular processes by hydrolyzing the second messenger signaling molecules 3′,5′-cyclic adenosine monophosphate (cAMP) and guanosine 3′,5′-cyclic guanosine monophosphate (cGMP) into non-signaling molecules .
Mode of Action
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine interacts with PDE4B by binding to its allosteric pocket, serving as a type III inhibitor . This inhibitory action on PDE4B leads to an increase in the levels of cAMP within the cell, thereby enhancing the activation of cAMP-dependent kinases and subsequent phosphorylation of proteins .
Biochemical Pathways
The inhibition of PDE4B affects the cAMP signaling pathway. Elevated cAMP levels can lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can have downstream effects on numerous cellular processes, including synaptic transmission, neuronal differentiation, and survival .
Result of Action
The molecular and cellular effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine’s action primarily involve the modulation of cAMP signaling pathways. By inhibiting PDE4B, this compound can potentially influence a variety of cellular processes regulated by cAMP, including those in the central nervous system, metabolic processes, and immune responses .
安全和危害
未来方向
The patent by Pfizer Inc. suggests that 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds could be used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders . This suggests potential future directions in the development of treatments for these conditions.
属性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRYLKZYZPWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265109 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
CAS RN |
1383675-84-0 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1383675-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold interact with NLRP3, and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives to NLRP3 is not fully elucidated in the provided papers, these compounds are described as potent and selective inhibitors of NLRP3 inflammasome assembly [, ]. By blocking this assembly, these inhibitors prevent the activation of caspase-1, subsequently inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 [, ]. This inhibitory effect on the NLRP3 inflammasome pathway ultimately leads to a reduction in inflammation and potentially mitigates the downstream consequences of its overactivation.
Q2: What strategies were employed to overcome the renal toxicity observed with an early 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivative?
A2: The initial lead compound in the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylurea series exhibited renal toxicity in cynomolgus monkeys due to compound precipitation []. To address this issue, researchers focused on enhancing the solubility of the compounds. This was achieved by introducing basic amine substituents into the molecular scaffold, resulting in the identification of GDC-2394. This modification successfully improved the compound's solubility and led to a favorable safety profile suitable for advancement into human clinical trials [].
Q3: What evidence supports the in vivo efficacy of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives as NLRP3 inhibitors?
A3: The research highlighted the in vivo efficacy of JT001, a specific 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonylurea derivative, in several murine models of inflammation and liver disease []. Oral administration of JT001 effectively:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。